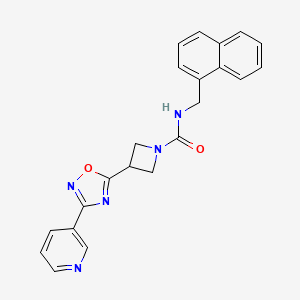

1-Benzyl-3-naphthalen-1-ylurea

Übersicht

Beschreibung

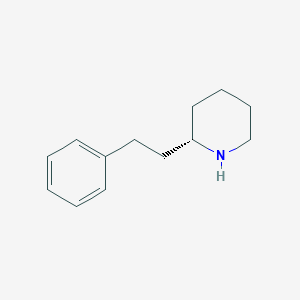

N-naphtyl-N-benzylurea derivative 1 is a small molecular compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a urea moiety substituted with naphthyl and benzyl groups, which contribute to its unique chemical properties and biological activities.

Wirkmechanismus

Target of Action

The primary targets of 1-Benzyl-3-naphthalen-1-ylurea are the Proto-oncogene tyrosine-protein kinase Src and the Mitogen-activated protein kinase 14 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and survival.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity and disrupting the signaling pathways they are involved in . This can lead to changes in cellular processes, such as cell proliferation and apoptosis.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. The Proto-oncogene tyrosine-protein kinase Src and Mitogen-activated protein kinase 14 are involved in several signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway . Disruption of these pathways can have downstream effects on cell growth, survival, and differentiation.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of its target proteins. By disrupting the activity of these proteins, the compound can alter cellular signaling pathways, potentially leading to decreased cell proliferation and increased apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-naphtyl-N-benzylurea derivative 1 typically involves the nucleophilic addition of an amine to an isocyanate. One common method is the reaction of N-naphthylamine with benzyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of N-naphtyl-N-benzylurea derivative 1 can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Naphthyl-N-Benzylurea-Derivat 1 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Naphthochinon-Derivate führt.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zur Bildung von Amin-Derivaten führt.

Substitution: Der Harnstoffrest kann nucleophile Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen, wie z. B. Alkylhalogeniden oder Acylchloriden, um substituierte Harnstoffderivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in wässriger Lösung, Wasserstoffperoxid in Gegenwart eines Katalysators.

Reduktion: Natriumborhydrid in Methanol, Lithiumaluminiumhydrid in Ether.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Triethylamin.

Hauptprodukte:

Oxidation: Naphthochinon-Derivate.

Reduktion: Amin-Derivate.

Substitution: Substituierte Harnstoffderivate.

Wissenschaftliche Forschungsanwendungen

N-Naphthyl-N-Benzylurea-Derivat 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Transformationen verwendet.

Medizin: Aufgrund seiner inhibitorischen Aktivität gegen GSK-3 wird es auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Alzheimer und bipolaren Störungen untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von N-Naphthyl-N-Benzylurea-Derivat 1 beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie der Glykogensynthasekinase 3 (GSK-3). Die Verbindung bindet an das aktive Zentrum von GSK-3, hemmt seine Aktivität und moduliert so verschiedene zelluläre Signalwege. Diese Hemmung kann zur Regulation von Prozessen wie Zellproliferation, -differenzierung und -apoptose führen .

Ähnliche Verbindungen:

N-Naphthyl-N-Methylharnstoff: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Benzylgruppe.

N-Phenyl-N-Benzylurea: Ähnliche Struktur, aber mit einer Phenylgruppe anstelle einer Naphthylgruppe.

N-Naphthyl-N-Ethylurea: Ähnliche Struktur, aber mit einer Ethylgruppe anstelle einer Benzylgruppe.

Einzigartigkeit: N-Naphthyl-N-Benzylurea-Derivat 1 ist einzigartig durch das Vorhandensein sowohl von Naphthyl- als auch von Benzylgruppen, die zu seinen unterschiedlichen chemischen und biologischen Eigenschaften beitragen. Die Kombination dieser Gruppen verstärkt seine Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Vergleich Mit ähnlichen Verbindungen

N-naphtyl-N-methylurea: Similar structure but with a methyl group instead of a benzyl group.

N-phenyl-N-benzylurea: Similar structure but with a phenyl group instead of a naphthyl group.

N-naphtyl-N-ethylurea: Similar structure but with an ethyl group instead of a benzyl group.

Uniqueness: N-naphtyl-N-benzylurea derivative 1 is unique due to the presence of both naphthyl and benzyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-benzyl-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIZGBBRZIIRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330695 | |

| Record name | 1-benzyl-3-naphthalen-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13256-79-6 | |

| Record name | 1-benzyl-3-naphthalen-1-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3-(1-NAPHTHYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3231474.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3231520.png)

![5-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3231525.png)